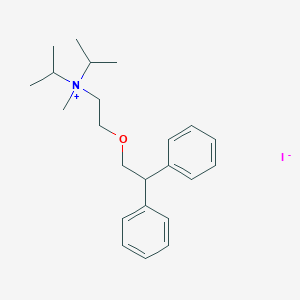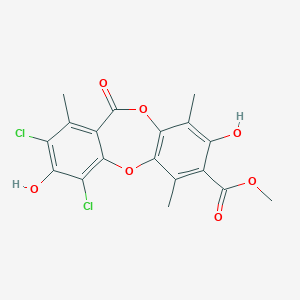
莱奥丁
描述
Leoidin is a depsidone originally isolated from L. gangaleoides that has antibacterial and enzyme inhibitory activities . It is active against the bacteria E. faecalis, H. influenzae, M. catarrhalis, S. aureus, and S. pneumoniae .
Synthesis Analysis
Leoidin is a natural product that is originally isolated from the fungus Lecanora sp . The specific synthesis process of Leoidin is not mentioned in the search results.
Molecular Structure Analysis
The molecular formula of Leoidin is C18H14Cl2O7 . It contains a total of 43 bonds, including 29 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 2 aromatic esters, 2 aromatic hydroxyls, and 1 aromatic ether .
Physical And Chemical Properties Analysis
Leoidin has a molecular weight of 413.2 . It is a solid at room temperature . It is soluble in DMF, DMSO, ethanol, and methanol .
科学研究应用
Antibacterial Activity
Leoidin: has been identified as having significant antibacterial properties. It is active against a range of bacteria including E. faecalis, H. influenzae, M. catarrhalis, S. aureus, and S. pneumoniae. The minimum inhibitory concentrations (MICs) for these bacteria are 8, 32, 1, 128, and 64 µg/ml, respectively . This suggests that Leoidin could be a potent compound for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.
Enzyme Inhibition
Leoidin exhibits enzyme inhibitory activities, particularly against phenylalanyl-tRNA synthetase (PheRS) isolated from P. aeruginosa, with an IC50 value of 42 µM . This enzyme is crucial for protein synthesis in bacteria, and its inhibition could lead to novel treatments for bacterial infections.
Transporter Modulation
The compound has been shown to inhibit organic anion-transporting polypeptides 1B1 (OATP1B1) and OATP1B3 with Ki values of 0.08 and 1.84 µM, respectively . These transporters are involved in drug disposition and metabolism, indicating that Leoidin could be useful in modulating the pharmacokinetics of various drugs.
Neutrophil Biology
Leoidin’s role in neutrophil biology is highlighted by its potential to influence neutrophil pathogen defense mechanisms, such as phagocytosis, degranulation, and NETosis . Understanding these processes is vital for developing therapies for inflammatory diseases and NET-associated pathologies.
Anti-Virulence Properties
A novel use of Leoidin has been proposed for the prevention or treatment of bacterial infectious diseases due to its anti-virulence activity . This approach targets the virulence factors of pathogens rather than their viability, potentially reducing the selective pressure for resistance development.
Plasmid DNA Research
Although not directly related to Leoidin, plasmid DNA research is a field where compounds like Leoidin could be applied. Plasmid DNA plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes. The choice of plasmid preparation size should be determined by the quantity and quality of plasmids required . Applications such as screening libraries, sequencing, PCR amplification, transfection studies, gene knockout studies, and molecular cloning are all areas where Leoidin’s properties could be beneficial.
作用机制
Target of Action
Leoidin, a depsidone originally isolated from L. gangaleoides, has been found to exhibit antibacterial and enzyme inhibitory activities . Its primary targets include various bacteria such as E. faecalis, H. influenzae, M. catarrhalis, S. aureus, and S. pneumoniae . Additionally, Leoidin inhibits phenylalanyl-tRNA synthetase (PheRS) and organic anion-transporting polypeptides 1B1 (OATP1B1) and OATP1B3 .
Mode of Action
Leoidin interacts with its targets primarily through inhibition. It inhibits the activity of phenylalanyl-tRNA synthetase (PheRS), a key enzyme involved in protein synthesis . By inhibiting PheRS, Leoidin potentially disrupts protein synthesis within the target organisms, leading to their eventual death . Furthermore, Leoidin inhibits OATP1B1 and OATP1B3, which are involved in the transport of various endogenous and exogenous compounds across the cell membrane .
Biochemical Pathways
By inhibiting PheRS, Leoidin may disrupt the proper formation of proteins, leading to cellular dysfunction and death
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a drug . Future research should focus on understanding the ADME properties of Leoidin to optimize its therapeutic potential.
Result of Action
The molecular and cellular effects of Leoidin’s action primarily involve the disruption of protein synthesis and cellular transport processes . By inhibiting PheRS, Leoidin disrupts the formation of proteins, which can lead to cellular dysfunction and death . The inhibition of OATP1B1 and OATP1B3 disrupts the transport of various compounds across the cell membrane, potentially affecting cellular function .
Action Environment
It is known that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of drugs . Future research should investigate how factors such as temperature, pH, and presence of other substances might influence the action of Leoidin.
未来方向
属性
IUPAC Name |
methyl 8,10-dichloro-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O7/c1-5-9-16(11(20)13(22)10(5)19)26-14-6(2)8(17(23)25-4)12(21)7(3)15(14)27-18(9)24/h21-22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLFRVZNHRFQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347940 | |
| Record name | Leoidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leoidin | |
CAS RN |
105350-54-7 | |
| Record name | Leoidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105350-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leoidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 2,4-dichloro-3,8-dihydroxy-1,6,9-trimethyl-11-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Leoidin?
A1: Leoidin has been identified as an inhibitor of the Forkhead box protein M1 (FOXM1) []. Specifically, it disrupts the binding of FOXM1 to DNA, hindering its transcriptional activity. This inhibition was demonstrated in a study utilizing a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay []. While the exact binding mechanism remains to be fully elucidated, this finding suggests Leoidin's potential to influence cellular processes regulated by FOXM1, such as cell proliferation.
Q2: What is the structural relationship between Leoidin and Gangaleoidin?
A2: Leoidin and Gangaleoidin are both depsidones isolated from the lichen Lecanora gangaleoides Nyl []. The structure of Leoidin was elucidated by chemically transforming it into a diphenyl ether, a compound also obtainable from Gangaleoidin []. This suggests a close structural relationship between the two compounds. Further studies are needed to fully characterize the exact structural differences and their impact on the biological activities of Leoidin and Gangaleoidin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




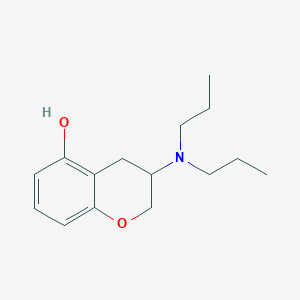


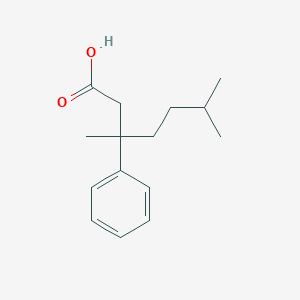
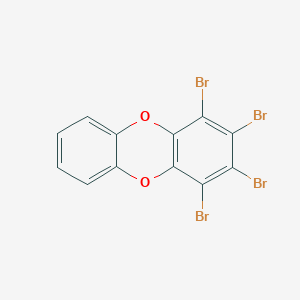
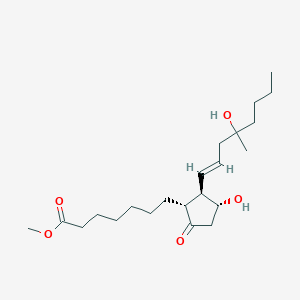
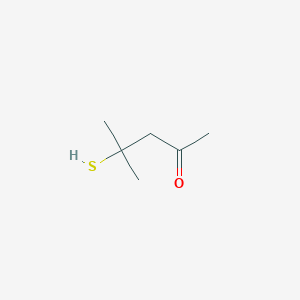
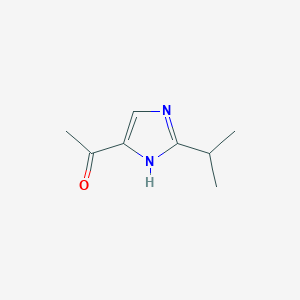

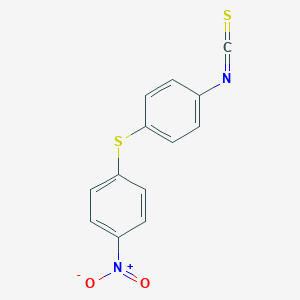
![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
